molecular formula C26H29BrN2O3S B11531745 Ethyl 2-amino-1-(4-bromophenyl)-4-(5-tert-butylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 2-amino-1-(4-bromophenyl)-4-(5-tert-butylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11531745
M. Wt: 529.5 g/mol
InChI Key: XJDVSCJKCPKTAH-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1-(4-bromophenyl)-4-(5-tert-butylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the amino, bromophenyl, tert-butylthiophenyl, and carboxylate groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-1-(4-bromophenyl)-4-(5-tert-butylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-ketoester, and an amine. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as piperidine or ammonium acetate, to yield the desired hexahydroquinoline derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like recrystallization and chromatography. The choice of solvents, temperature control, and reaction time are critical factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thiophene groups, leading to the formation of corresponding oxides or sulfoxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, thiols, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides, while nucleophilic substitution of the bromophenyl group can produce various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-amino-1-(4-bromophenyl)-4-(5-tert-butylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-1-(4-chlorophenyl)-4-(5-tert-butylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Ethyl 2-amino-1-(4-fluorophenyl)-4-(5-tert-butylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

Compared to similar compounds, Ethyl 2-amino-1-(4-bromophenyl)-4-(5-tert-butylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to the presence of the bromophenyl group, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C26H29BrN2O3S

Molecular Weight

529.5 g/mol

IUPAC Name

ethyl 2-amino-1-(4-bromophenyl)-4-(5-tert-butylthiophen-2-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C26H29BrN2O3S/c1-5-32-25(31)23-22(19-13-14-20(33-19)26(2,3)4)21-17(7-6-8-18(21)30)29(24(23)28)16-11-9-15(27)10-12-16/h9-14,22H,5-8,28H2,1-4H3

InChI Key

XJDVSCJKCPKTAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C(C1C3=CC=C(S3)C(C)(C)C)C(=O)CCC2)C4=CC=C(C=C4)Br)N

Origin of Product

United States

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